molecular formula C48H53O4P B1409424 (S)-3,3'-Bis(3,5-di-tert-butylphenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate CAS No. 861909-39-9

(S)-3,3'-Bis(3,5-di-tert-butylphenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate

Cat. No. B1409424
M. Wt: 724.9 g/mol
InChI Key: GEIVXBCFEGGBDI-UHFFFAOYSA-N
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Description

(S)-3,3'-Bis(3,5-di-tert-butylphenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate, also known as S-BINAP, is a chiral phosphoric acid derivative that has been widely used in asymmetric synthesis due to its ability to catalyze enantioselective reactions. It is a valuable compound for chemists, as it can be used in a variety of synthesis methods, and it can also be used in a range of scientific research applications. This article will discuss the synthesis method of S-BINAP, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its potential future directions.

Scientific Research Applications

Ligand Applications in Synthesis

This compound has been explored as a ligand in the synthesis of materials with two low-coordinate phosphorus centers. Research by Shah et al. (2000) delved into tetraarylphenyls as sterically demanding ligands for creating compounds with bridged phosphorus centers, highlighting its potential in synthesizing novel materials (Shah, Concolino, Rheingold, & Protasiewicz, 2000).

Role in Asymmetric Catalysis

In the realm of asymmetric catalysis, the compound has been used as a chiral Brønsted acid, aiding in reactions like the TRIP-catalyzed allylation of aldehydes with organozinc compounds. Hartmann et al. (2020) provide insights into its catalytic mechanism and the origins of stereoselectivity in such processes (Hartmann, Lazzarotto, Pletz, Tanda, Neu, Goessler, Kroutil, & Boese, 2020).

Involvement in Polymer Research

The compound has also found applications in polymer research. For instance, a study by Ozyurt et al. (2008) involved the synthesis of a new polythiophene derivative using a compound structurally related to (S)-3,3'-Bis(3,5-di-tert-butylphenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate. This research contributes to the development of processable and multichromic polymers (Ozyurt, Gunbas, Durmus, & Toppare, 2008).

Studies in Circularly Polarized Luminescence

Amako et al. (2013) investigated the circularly polarized luminescence (CPL) and circular dichroism (CD) characteristics of axially chiral binaphthyl-2,2′-diyl hydrogen phosphate derivatives, indicating its significance in optical and electronic applications (Amako, Kimoto, Tajima, Fujiki, & Imai, 2013).

Exploration in Organometallic Chemistry

Ionkin et al. (2008) explored the compound's role in stabilizing novel phosphorus heterocycles, highlighting its utility in creating materials with unique chemical properties (Ionkin, Marshall, Fish, Marchione, Howe, Davidson, & McEwen, 2008).

properties

IUPAC Name

10,16-bis(3,5-ditert-butylphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H53O4P/c1-45(2,3)33-21-31(22-34(27-33)46(4,5)6)39-25-29-17-13-15-19-37(29)41-42-38-20-16-14-18-30(38)26-40(44(42)52-53(49,50)51-43(39)41)32-23-35(47(7,8)9)28-36(24-32)48(10,11)12/h13-28H,1-12H3,(H,49,50)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEIVXBCFEGGBDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C2=CC3=CC=CC=C3C4=C2OP(=O)(OC5=C4C6=CC=CC=C6C=C5C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H53O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

724.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3,3'-Bis(3,5-di-tert-butylphenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate

CAS RN

861909-39-9
Record name (R)-3,3'-Bis(3,5-di-tert-butylphenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-3,3'-Bis(3,5-di-tert-butylphenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate
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(S)-3,3'-Bis(3,5-di-tert-butylphenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate

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